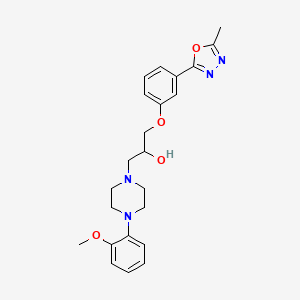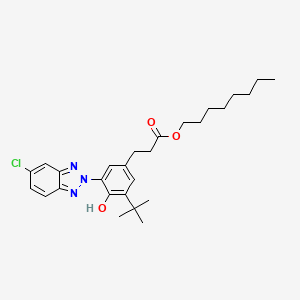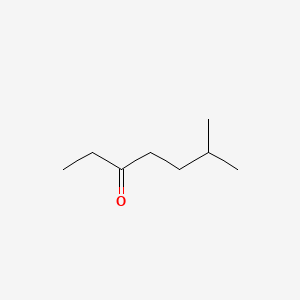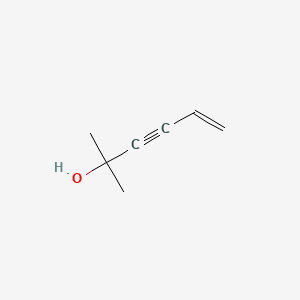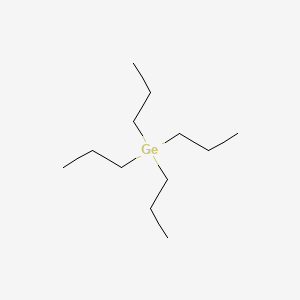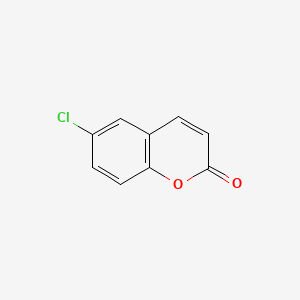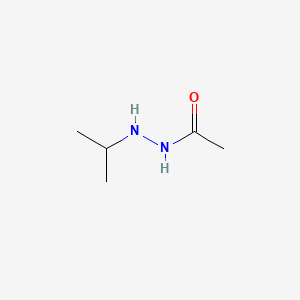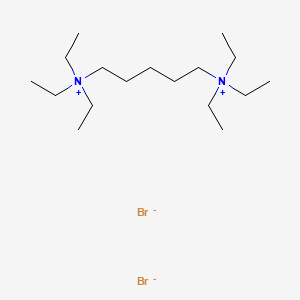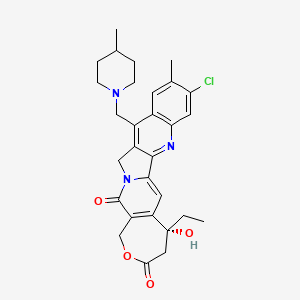
6-エピメドロキシプロゲステロン酢酸エステル
概要
説明
6-Epimedroxyprogesterone acetate is a derivative of progesterone, a progestin hormone . It is used to treat abnormal menstrual bleeding, absent or irregular menstrual periods (amenorrhea), and to prevent thickening of the lining of the uterus (endometrial hyperplasia) in postmenopausal women who are taking estrogen hormone replacement therapy .
Molecular Structure Analysis
The molecular formula of 6-Epimedroxyprogesterone acetate is C24H34O4 . The IUPAC name is (6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl acetate .Physical And Chemical Properties Analysis
6-Epimedroxyprogesterone acetate has a molecular weight of 386.52 . Further physical and chemical properties are not detailed in the available literature.科学的研究の応用
ホルモン避妊研究
6-エピメドロキシプロゲステロン酢酸エステル: は、天然のプロゲステロンを模倣する合成ステロイドホルモンです。科学研究における主な用途は、ホルモン避妊の分野です。 研究によると、その避妊効果は天然のプロゲステロンに比べて著しく高いことが示されています 。この分野の研究は、ホルモン避妊薬の有効性と安全性を向上させることに焦点を当てています。
薬物動態学および製剤
この化合物は、吸収、分布、代謝、排泄(ADME)プロファイルを理解するための薬物動態学的研究で使用されています。 この研究は、薬剤の投与量を標準化し、製剤におけるホルモン活性を向上させるために不可欠です .
癌治療研究
メドロキシプロゲステロン酢酸エステル誘導体には、6-エピメドロキシプロゲステロン酢酸エステルが含まれ、癌治療における潜在的な用途について研究されています。 研究には、癌患者の残留レベルのモニタリングと化合物の治療効果の理解が含まれます .
神経学および神経薬理学
認定基準物質として、6-エピメドロキシプロゲステロン酢酸エステルは、神経系への影響とその神経薬理学的薬剤としての可能性を研究するために、神経学的研究で使用されています .
内分泌系疾患
6-エピメドロキシプロゲステロン酢酸エステルを伴う研究は、さまざまな内分泌系疾患の治療にも及びます。 プロゲステロンとしての役割により、月経不順に関連する状態の治療や妊娠の維持のための候補となっています .
分析化学とクロマトグラフィー
この化合物は、特に高速液体クロマトグラフィー(HPLC)分析において、分析化学で利用されています。 生物学的サンプル中のステロイドホルモンを感度よく選択的に検出するための方法を開発するための標準として役立ちます .
作用機序
Target of Action
6-Epimedroxyprogesterone acetate is a derivative of progesterone . Its primary targets are progesterone receptors in the body. These receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .
Mode of Action
6-Epimedroxyprogesterone acetate, like other progestins, binds to progesterone receptors. This binding results in a conformational change in the receptor, leading to the activation or deactivation of gene transcription . The changes in gene transcription can lead to various physiological effects, depending on the target cells and tissues .
Biochemical Pathways
As a progestin, it is likely to be involved in pathways related to the menstrual cycle, pregnancy, and possibly bone density .
Pharmacokinetics
It is known that the pharmacokinetics of medroxyprogesterone acetate were determined in 20 postmenopausal women following a single-dose administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Epimedroxyprogesterone acetate.
Result of Action
The molecular and cellular effects of 6-Epimedroxyprogesterone acetate are likely to be similar to those of other progestins. These can include changes in the endometrium that prepare it for possible implantation of a fertilized egg, suppression of ovulation, and changes in cervical mucus to make it less hospitable to sperm . Some progestins, including medroxyprogesterone acetate, have been associated with loss of bone mineral density .
Action Environment
The action, efficacy, and stability of 6-Epimedroxyprogesterone acetate can be influenced by various environmental factors. These can include the presence of other hormones, the overall hormonal balance in the body, and individual factors such as age, health status, and genetic factors . .
Safety and Hazards
生化学分析
Biochemical Properties
The exact biochemical properties of 6-Epimedroxyprogesterone acetate are not well-studied. It is known that progesterone and its derivatives interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the body .
Cellular Effects
Medroxyprogesterone acetate, a similar compound, has been shown to induce cell proliferation in human breast cancer cells . It does this by up-regulating cyclin D1 expression via the phosphatidylinositol 3-kinase/Akt/Nuclear Factor-κB cascade .
Molecular Mechanism
Medroxyprogesterone acetate has been shown to activate endoplasmic reticulum stress by the progesterone-progesterone receptor B pathway to up-regulate CHOP expression . This may be one of the molecular mechanisms underlying the inhibitory effect of medroxyprogesterone acetate on endometrial cancer cells with progesterone receptor B .
Temporal Effects in Laboratory Settings
Medroxyprogesterone acetate has been shown to induce changes in endometrial cancer cells over time .
Metabolic Pathways
Medroxyprogesterone acetate is known to be metabolized by the human cytochrome P450 3A4 enzyme .
特性
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAAPLEWMOORI-BMHIUQAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242-65-1 | |
| Record name | 6-Epimedroxyprogesterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-119085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6β)-17-(acetyloxy)-6-methyl-pregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-EPIMEDROXYPROGESTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/275N4RXX0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



